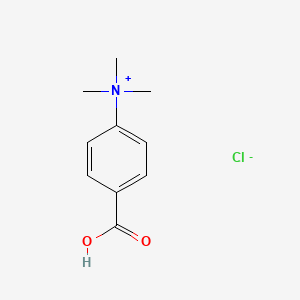
4-Carboxy-N,N,N-trimethylanilinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Carboxy-N,N,N-trimethylanilinium chloride is a quaternary ammonium salt with a carboxyl group attached to the benzene ring. This compound is known for its dual reactivity through both the aryl group and the N-methyl groups, making it a versatile reagent in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Carboxy-N,N,N-trimethylanilinium chloride typically involves the methylation of 4-carboxyaniline. The reaction is carried out using methyl iodide in the presence of a base such as sodium hydroxide. The reaction conditions include maintaining the temperature at around 50-60°C and stirring the mixture for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Carboxy-N,N,N-trimethylanilinium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide are employed in substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Amines
Substitution: Substituted anilinium salts
Wissenschaftliche Forschungsanwendungen
4-Carboxy-N,N,N-trimethylanilinium chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Carboxy-N,N,N-trimethylanilinium chloride involves its dual reactivity through the aryl group and the N-methyl groups. The compound can act as an electrophilic methylating reagent, where the methyl groups are transferred to nucleophiles. This reactivity is facilitated by the presence of the quaternary ammonium group, which stabilizes the transition state during the reaction .
Vergleich Mit ähnlichen Verbindungen
- 4-Carboxyphenyltrimethylammonium chloride
- 4-Hydroxyphenyltrimethylammonium chloride
- 4-Methoxyphenyltrimethylammonium chloride
Comparison: 4-Carboxy-N,N,N-trimethylanilinium chloride is unique due to its carboxyl group, which imparts additional reactivity and makes it suitable for specific applications such as photodynamic therapy. In contrast, compounds like 4-Hydroxyphenyltrimethylammonium chloride and 4-Methoxyphenyltrimethylammonium chloride have different functional groups that influence their reactivity and applications .
Eigenschaften
CAS-Nummer |
34008-81-6 |
|---|---|
Molekularformel |
C10H14ClNO2 |
Molekulargewicht |
215.67 g/mol |
IUPAC-Name |
(4-carboxyphenyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h4-7H,1-3H3;1H |
InChI-Schlüssel |
YHZIHPCFHPTEHB-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)C1=CC=C(C=C1)C(=O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


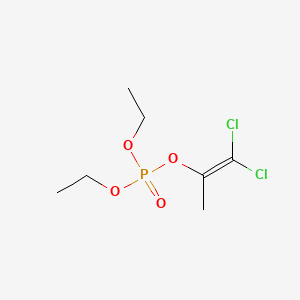

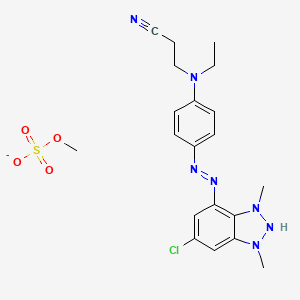


![1-(4-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one](/img/structure/B14673091.png)
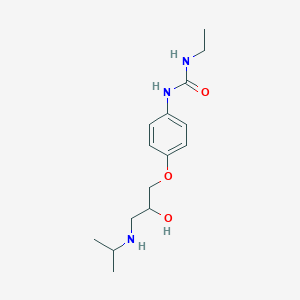



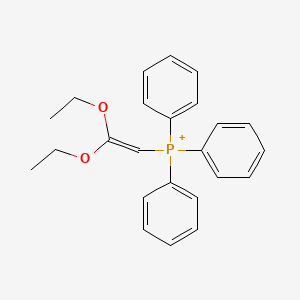
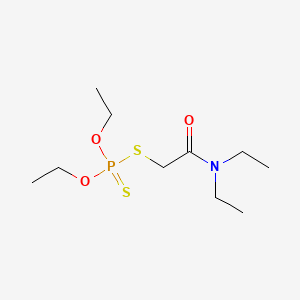
![5-Methyldibenzo[b,d]furan-5-ium tetrafluoroborate](/img/structure/B14673126.png)

